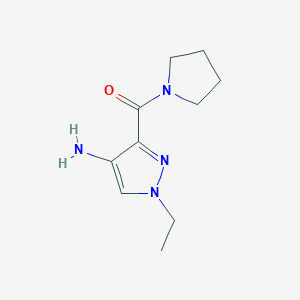![molecular formula C11H10N2O4 B2839729 Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate CAS No. 99446-50-1](/img/structure/B2839729.png)
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a heterocyclic compound with the molecular formula C11H10N2O4. It is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with two ester groups attached at the 3 and 5 positions of the pyrazole ring.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to exhibit a wide range of biological activities such as cannabinoid hcb1 and hcb2 receptor, anti-inflammatory, inhibitors of p38 kinase, cb1 receptor antagonists, antimicrobial activity .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ of the compound .
Biochemical Pathways
Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Pharmacokinetics
Its skin permeation is low, with a Log Kp of -7.18 cm/s . The compound’s lipophilicity is moderate, with an iLOGP of 2.4 .
Result of Action
Pyrazole derivatives are known to manifest a wide range of biological qualities .
Action Environment
The stability of Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate under exposure to extreme pH was studied, and it displayed a stronger solvatofluorochromic effect when pyridine was used as an EWG at position 7 . The compound is stored in a sealed, dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method starts with the oxidation of 3,5-dimethyl pyrazole using potassium permanganate (KMnO4) to form the corresponding carboxylic acid derivative. This intermediate is then subjected to a Schotten-Baumann reaction with methanol and thionyl chloride to yield the desired ester .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Ammonia or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern and are used in the development of kinase inhibitors and other therapeutic agents.
Uniqueness: Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is unique due to its specific ring fusion and ester functional groups, which confer distinct chemical reactivity and biological activity. Its versatility as a synthetic intermediate and its potential for diverse applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-10(14)7-3-4-13-9(5-7)8(6-12-13)11(15)17-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTLRCRBYHVTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclopropyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2839648.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate](/img/structure/B2839649.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2839652.png)
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2839653.png)
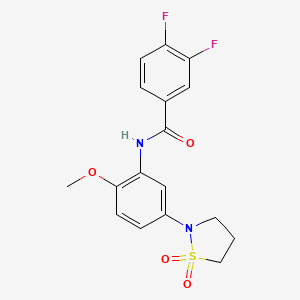
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide](/img/structure/B2839656.png)
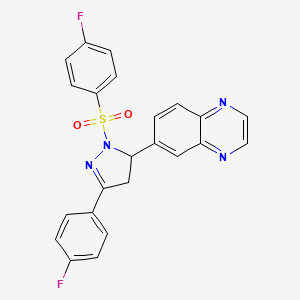
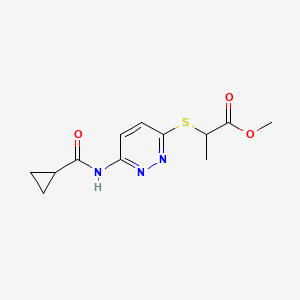
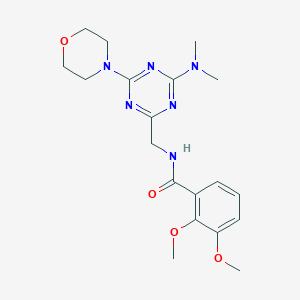
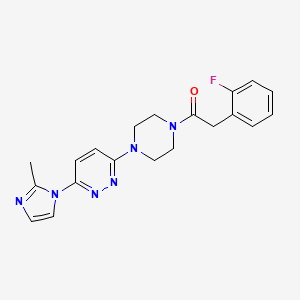
![2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B2839663.png)
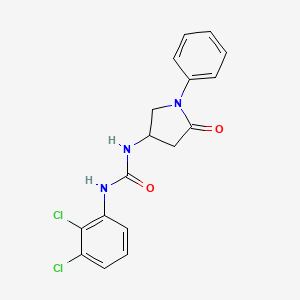
![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B2839665.png)
